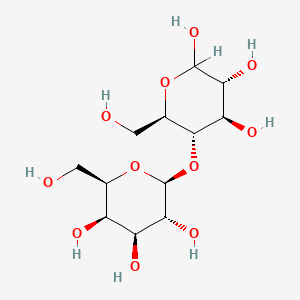
lactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lactose is a disaccharide composed of two monosaccharides: gathis compound and glucose, linked by a β1-4 glycosidic bond . It is a derivative of this compound and is commonly found in milk and dairy products. This compound is known for its role in the development and nutrition of infants, as it is a significant carbohydrate in milk .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
lactose can be synthesized through enzymatic methods, particularly using lactobiose phosphorylase. This enzyme catalyzes the formation of lactobiose from this compound and inorganic phosphate . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of lactobiose often involves the use of recombinant DNA technology to express lactobiose phosphorylase in microorganisms such as Bacillus subtilis . This method allows for high-yield production of lactobiose with high purity. The process includes fermentation, centrifugation, and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
lactose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lactobionic acid.
Hydrolysis: Enzymatic hydrolysis of lactobiose results in the formation of gathis compound and glucose.
Reduction: this compound can be reduced to form lactitol, a sugar alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Hydrolysis: Enzymes such as β-galactosidase are used under mild conditions (pH 6-7, 37°C) to hydrolyze lactobiose.
Reduction: Sodium borohydride is often used as a reducing agent in alkaline conditions.
Major Products
Oxidation: Lactobionic acid
Hydrolysis: Gathis compound and glucose
Reduction: Lactitol
Aplicaciones Científicas De Investigación
lactose has a wide range of applications in scientific research:
Biology: Plays a role in studying carbohydrate metabolism and its effects on microbial growth.
Mecanismo De Acción
lactose exerts its effects primarily through its fermentation by intestinal microbiota. In the colon, lactobiose is fermented to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and promote the growth of beneficial bacteria . This selective modulation of bacterial growth helps maintain a healthy gut microbiome.
Comparación Con Compuestos Similares
Similar Compounds
Lactose: A disaccharide composed of gathis compound and glucose, similar to lactobiose but with a different glycosidic bond.
Lactulose: A synthetic disaccharide composed of gathis compound and fructose, used as a laxative and prebiotic.
Lactitol: A sugar alcohol derived from the reduction of this compound, used as a low-calorie sweetener.
Uniqueness of this compound
This compound is unique in its specific β1-4 glycosidic bond, which makes it a valuable substrate for studying β-galactosidase activity. Its role in promoting beneficial gut bacteria also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
Clave InChI |
GUBGYTABKSRVRQ-QKKXKWKRSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
melting_point |
201-202 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















